methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine core, followed by the introduction of the dimethoxyphenyl group. The final step involves the esterification of the butanoate moiety. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: This compound shares the dimethoxyphenyl group and is used as a linker in peptide synthesis.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks with applications in medicinal chemistry.
Uniqueness
Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse sources.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : C23H30N2O5
- Molecular Weight : 414.50 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the imidazopyridine core followed by the introduction of the methoxy and butanoate groups. The reaction conditions often require specific catalysts and reagents to optimize yield and purity.
The biological activity of this compound appears to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity associated with neurotransmission and cellular signaling.
- Antitumor Activity : Preliminary studies suggest that it exhibits cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
Therapeutic Implications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Due to its observed cytotoxicity against tumor cells.
- Neurological Disorders : Potential use in modulating neurotransmitter systems for conditions like anxiety or depression.
- Metabolic Disorders : As an enzyme inhibitor that could regulate metabolic pathways.
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C20H26N4O5/c1-27-13-6-7-16(28-2)14(11-13)19-18-15(22-12-23-18)8-10-24(19)20(26)21-9-4-5-17(25)29-3/h6-7,11-12,19H,4-5,8-10H2,1-3H3,(H,21,26)(H,22,23) |
InChI Key |
VNENVYDQPMUVLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NCCCC(=O)OC)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.